An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene: Synthesis, Properties, and Applications in Research and Development
An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-3-nitrobenzene (CAS Number: 402-67-5), a key aromatic intermediate in the synthesis of a wide range of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications in drug discovery and development. The strategic placement of the fluoro and nitro groups on the benzene (B151609) ring imparts unique reactivity, making it a valuable building block for nucleophilic aromatic substitution reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
1-Fluoro-3-nitrobenzene is a disubstituted benzene derivative that serves as a versatile precursor in the synthesis of complex organic molecules.[1][2] The presence of a fluorine atom and a nitro group on the aromatic ring significantly influences its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAᵣ) reactions. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, while the fluorine atom acts as an excellent leaving group in such reactions.[3][4] This unique combination of properties has led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6] Fluorinated aromatic compounds, in general, are of great interest in drug discovery as the incorporation of fluorine can enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]
Properties of 1-Fluoro-3-nitrobenzene
A summary of the key physical and chemical properties of 1-Fluoro-3-nitrobenzene is presented in the tables below for easy reference and comparison.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 402-67-5 | [1] |
| Molecular Formula | C₆H₄FNO₂ | [8] |
| Molecular Weight | 141.10 g/mol | [8] |
| Appearance | Liquid | [8] |
| Melting Point | 1.7 °C (lit.) | [8] |
| Boiling Point | 205 °C (lit.) | [8] |
| Density | 1.325 g/mL at 25 °C (lit.) | [8] |
| Refractive Index (n20/D) | 1.525 (lit.) | [8] |
| Solubility | Soluble in many organic solvents. |
Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR | Spectral data available. | [9] |
| ¹³C NMR | Spectral data available. | [1] |
| ¹⁵N NMR | Spectral data available. | [10] |
| ¹⁹F NMR | Spectral data available. | [1] |
| FTIR | Spectral data available. | [1] |
| Mass Spectrometry (GC-MS) | Spectral data available. | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 1-Fluoro-3-nitrobenzene.
Synthesis of 1-Fluoro-3-nitrobenzene
A common method for the synthesis of 1-Fluoro-3-nitrobenzene involves the nitration of fluorobenzene (B45895). The following is a representative protocol.
Reaction: Nitration of Fluorobenzene
Materials:
-
Fluorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).
-
With vigorous stirring, add fluorobenzene dropwise to the nitrating mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Fractional Distillation
The crude 1-Fluoro-3-nitrobenzene can be purified by fractional distillation under reduced pressure.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude 1-Fluoro-3-nitrobenzene in the distillation flask.
-
Heat the flask gently and apply a vacuum.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of 1-Fluoro-3-nitrobenzene is 205 °C at atmospheric pressure, which will be lower under vacuum.[8]
Analytical Methods
GC-MS is a powerful technique for assessing the purity of 1-Fluoro-3-nitrobenzene and identifying any byproducts.[11][12][13][14]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column (e.g., HP-5MS or equivalent).
-
Helium as the carrier gas.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
NMR spectroscopy is essential for structural confirmation of 1-Fluoro-3-nitrobenzene.[15]
Sample Preparation:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
Analysis:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts and coupling constants will be characteristic of the 1-fluoro-3-nitrobenzene structure.
FTIR spectroscopy is used to identify the functional groups present in the molecule.[16][17]
Sample Preparation:
-
As a neat liquid between salt plates (e.g., NaCl or KBr).
Analysis:
-
Acquire the IR spectrum and identify characteristic absorption bands for C-F, C-NO₂, and aromatic C-H and C=C bonds.
Applications in Drug Discovery and Development
1-Fluoro-3-nitrobenzene is a valuable building block in the synthesis of a variety of biologically active molecules.[2][18] Its utility stems from the ability to perform nucleophilic aromatic substitution reactions, where the fluorine atom is displaced by a nucleophile.[3][4][19][20]
Synthesis of Bioactive Molecules
The nitro group in 1-fluoro-3-nitrobenzene can be readily reduced to an amine, providing a handle for further functionalization. This two-step process of nucleophilic substitution followed by nitro group reduction is a common strategy in the synthesis of pharmaceutical intermediates. For example, reaction with various amines followed by reduction can lead to the formation of substituted anilines, which are precursors to a wide range of therapeutic agents, including anticancer, anti-inflammatory, and cardiovascular drugs.[5]
Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[7] Fluorine can:
-
Increase metabolic stability: The strong C-F bond can block sites of metabolism, leading to a longer half-life.
-
Improve binding affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Enhance membrane permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine.
Signaling Pathways and Biological Activity
While 1-Fluoro-3-nitrobenzene is primarily used as a synthetic intermediate, the biological activity of the resulting nitroaromatic compounds is of significant interest. Nitro compounds can exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[21][22][23]
The mechanism of action of many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.
At present, there is no specific signaling pathway that has been identified to be directly and uniquely modulated by 1-Fluoro-3-nitrobenzene itself. Its biological relevance is primarily realized through the diverse array of compounds that can be synthesized from it.
Safety and Toxicology
1-Fluoro-3-nitrobenzene is classified as a toxic substance. It is harmful if swallowed, inhaled, or absorbed through the skin. As with other nitroaromatic compounds, it can cause methemoglobinemia.[24][25] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Fluoro-3-nitrobenzene is a fundamentally important building block in modern organic and medicinal chemistry. Its unique reactivity, conferred by the fluoro and nitro substituents, allows for its versatile use in the synthesis of a wide range of complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its properties, detailed experimental protocols for its synthesis and analysis, and highlighted its significance in drug discovery and development. A thorough understanding of the chemistry and handling of this compound is essential for researchers and professionals working to develop the next generation of pharmaceuticals.
Visualizations
Figure 1: A representative workflow for the synthesis and purification of 1-Fluoro-3-nitrobenzene.
Figure 2: A general workflow for the analytical characterization of 1-Fluoro-3-nitrobenzene.
Figure 3: Logical relationship of 1-Fluoro-3-nitrobenzene as a building block in drug discovery.
References
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- 20. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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